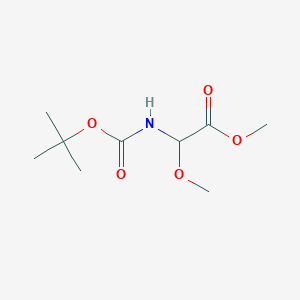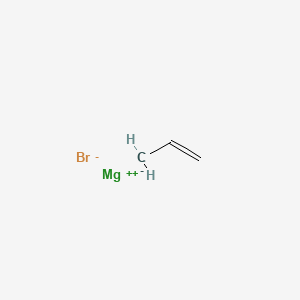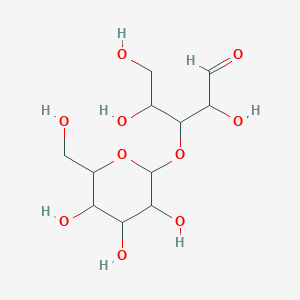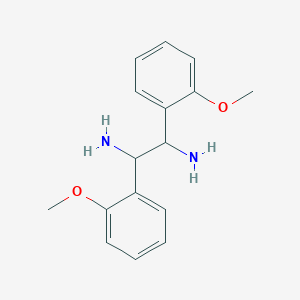
2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione is an organic compound known for its unique structure and reactivity. It is a derivative of Meldrum’s acid, which is widely used in organic synthesis due to its ability to act as a versatile building block in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid as a catalyst . The reaction proceeds with high yield when acetic anhydride is added slowly to the mixture of acetone, malonic acid, and the acid catalyst .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be scaled up using similar reaction conditions. The key to successful industrial production is maintaining controlled addition rates and reaction temperatures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where functional groups can be replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione exerts its effects involves its ability to act as a reactive intermediate in various chemical reactions. Its molecular targets and pathways include:
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid, which is also a versatile building block in organic synthesis.
Dimethyl Malonate: Another similar compound, used in various synthetic applications.
Trifluoroacetic Anhydride: Shares the trifluoroacetyl group, used in similar chemical reactions.
Uniqueness
What sets 2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione apart is its trifluoroacetyl group, which imparts unique reactivity and stability, making it particularly useful in the synthesis of fluorinated organic compounds .
Properties
Molecular Formula |
C8H7F3O5 |
|---|---|
Molecular Weight |
240.13 g/mol |
IUPAC Name |
2,2-dimethyl-5-(2,2,2-trifluoroacetyl)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C8H7F3O5/c1-7(2)15-5(13)3(6(14)16-7)4(12)8(9,10)11/h3H,1-2H3 |
InChI Key |
YGMCPHVYVGNAKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B13387733.png)
![2-[[36,38,40,42-Tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid](/img/structure/B13387734.png)
![5-[5-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-one](/img/structure/B13387737.png)
![3-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B13387742.png)


![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B13387750.png)
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B13387757.png)



![[14C]Warfarin](/img/structure/B13387797.png)


